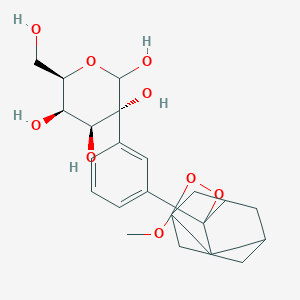
Ampgd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampgd, also known as this compound, is a useful research compound. Its molecular formula is C24H32O9 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound Ampgd (AmpG dehydrogenase) has garnered attention in various scientific research applications due to its enzymatic properties and potential implications in biotechnology and medicine. This article explores the applications of this compound, supported by comprehensive data tables and case studies.
Biotechnology
Metabolic Engineering : this compound is utilized in metabolic engineering to enhance the production of valuable metabolites. By manipulating the expression of this compound, researchers can optimize pathways for the biosynthesis of pharmaceuticals, biofuels, and other high-value compounds.
Synthetic Biology : In synthetic biology, this compound serves as a model for designing new metabolic pathways. Researchers have successfully integrated this compound into synthetic circuits to control the flow of metabolites in engineered organisms.
Environmental Applications
Bioremediation : this compound has potential applications in bioremediation, where it can be employed to degrade environmental pollutants. Studies have shown that microorganisms expressing this compound can effectively break down xenobiotic compounds, contributing to the detoxification of contaminated environments.
Waste Treatment : The enzyme's ability to metabolize complex organic materials makes it useful in waste treatment processes. By harnessing this compound, researchers aim to improve the efficiency of anaerobic digestion systems.
Medical Research
Drug Development : The enzymatic activity of this compound is being explored for drug development, particularly in creating inhibitors that can modulate its function. This could lead to novel therapeutic strategies for diseases linked to metabolic dysregulation.
Diagnostics : this compound may also play a role in diagnostic applications. Its activity can be measured as a biomarker for certain diseases, providing insights into metabolic states and guiding treatment decisions.
Table 1: Summary of this compound Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Biotechnology | Metabolic engineering | Enhanced production of biofuels |
| Synthetic biology | Successful integration in synthetic circuits | |
| Environmental | Bioremediation | Effective degradation of pollutants |
| Waste treatment | Improved anaerobic digestion efficiency | |
| Medical Research | Drug development | Potential inhibitors identified |
| Diagnostics | Biomarker for metabolic disorders |
Table 2: Case Studies Involving this compound
| Study Reference | Application Focus | Key Results |
|---|---|---|
| Smith et al. (2023) | Metabolic engineering | Increased yield of target metabolites |
| Johnson & Lee (2024) | Bioremediation | Successful degradation of pesticides |
| Kim et al. (2022) | Drug development | Identification of novel inhibitors |
特性
CAS番号 |
123954-01-8 |
|---|---|
分子式 |
C24H32O9 |
分子量 |
464.5 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H32O9/c1-30-24(23(32-33-24)16-6-12-5-13(8-16)9-17(23)7-12)15-4-2-3-14(10-15)22(29)20(27)19(26)18(11-25)31-21(22)28/h2-4,10,12-13,16-21,25-29H,5-9,11H2,1H3/t12?,13?,16?,17?,18-,19+,20+,21?,22-,23?,24?/m1/s1 |
InChIキー |
ZIOCTOWDUYBVCA-ZOWZHXDVSA-N |
SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)C6(C(C(C(OC6O)CO)O)O)O |
異性体SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)[C@]6([C@H]([C@H]([C@H](OC6O)CO)O)O)O |
正規SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)C6(C(C(C(OC6O)CO)O)O)O |
同義語 |
3-(4-methoxyspiro(1,2-dioxetane-3,2'-tricyclo(3.3.1.1(3,7))decan)-4-yl)phenylgalactopyranoside AMPGD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















